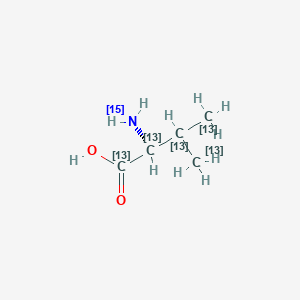
N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitrosation of N-methyl-3,4-dihydro-2H-1,4-thiazine-5-amine using nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction is carried out at low temperatures to ensure the selective formation of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitroso group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3,4-dihydro-2H-1,4-thiazine-5-amine: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine is unique due to the presence of both the nitroso and methyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
148639-72-9 |
|---|---|
Molecular Formula |
C5H9N3OS |
Molecular Weight |
159.21 g/mol |
IUPAC Name |
(NE)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C5H9N3OS/c1-6-4-5(8-9)10-3-2-7-4/h9H,2-3H2,1H3,(H,6,7)/b8-5+ |
InChI Key |
IFDRXBBBALHODS-VMPITWQZSA-N |
SMILES |
CN=C1C(=NO)SCCN1 |
Isomeric SMILES |
CN=C1/C(=N\O)/SCCN1 |
Canonical SMILES |
CN=C1C(=NO)SCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Pyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B136328.png)





